MDR Leukemia: Cytotoxicity vs. Doxorubicin
Canthin-6-one demonstrates superior cytotoxic activity against multidrug-resistant CEM/ADR5000 leukemia cells compared to the standard chemotherapeutic agent doxorubicin [1]. While doxorubicin's efficacy is significantly reduced in this resistant line, canthin-6-one maintains potent activity, indicating a mechanism of action that bypasses common resistance pathways.
| Evidence Dimension | Cytotoxic activity against multidrug-resistant leukemia cells |
|---|---|
| Target Compound Data | IC50 below 50 μM (moderate cytotoxicity) |
| Comparator Or Baseline | Doxorubicin (standard chemotherapeutic agent) |
| Quantified Difference | Canthin-6-one was more active than doxorubicin against CEM/ADR5000 cells |
| Conditions | Resazurin reduction assay; drug-sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cell lines |
Why This Matters
This direct comparator evidence establishes canthin-6-one as a scaffold of interest for overcoming multidrug resistance, a critical selection criterion for oncology drug discovery programs targeting resistant malignancies.
- [1] Omosa LK, et al. Cytotoxicity of fagaramide derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells. Nat Prod Res. 2019;35(4):579-586. View Source
